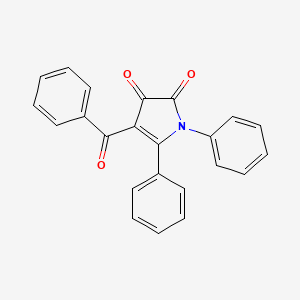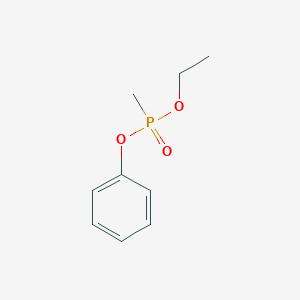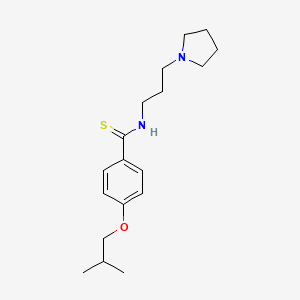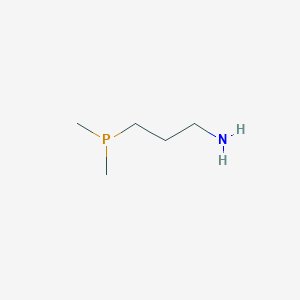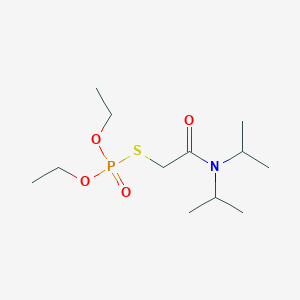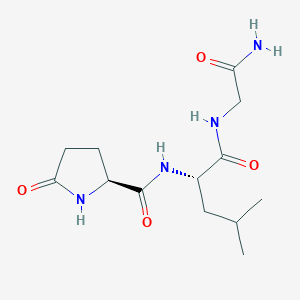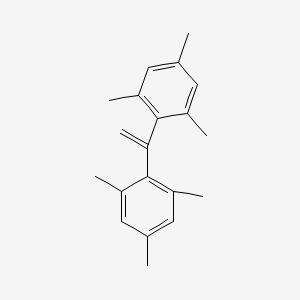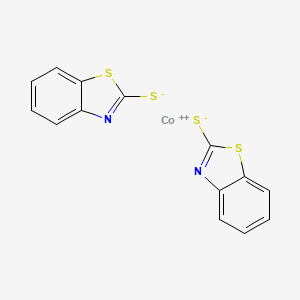
2(3H)-Benzothiazolethione, cobalt(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolethione, cobalt(2+) salt is a coordination compound where cobalt is complexed with 2(3H)-benzothiazolethione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzothiazolethione, cobalt(2+) salt typically involves the reaction of cobalt(II) salts with 2(3H)-benzothiazolethione under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent and then add 2(3H)-benzothiazolethione. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolethione, cobalt(2+) salt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or zinc can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction will regenerate the cobalt(II) complex.
Applications De Recherche Scientifique
2(3H)-Benzothiazolethione, cobalt(2+) salt has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as magnetic and electronic materials.
Mécanisme D'action
The mechanism of action of 2(3H)-benzothiazolethione, cobalt(2+) salt involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the cobalt center can facilitate the transfer of electrons or protons, thereby accelerating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt that can also form coordination complexes.
Cobalt(II) acetate: Another cobalt salt with similar coordination properties.
2-Mercaptobenzothiazole: A related ligand that can form complexes with various metals.
Uniqueness
2(3H)-Benzothiazolethione, cobalt(2+) salt is unique due to the specific electronic and steric properties imparted by the 2(3H)-benzothiazolethione ligand. This uniqueness can result in different reactivity and selectivity compared to other cobalt complexes.
Propriétés
Numéro CAS |
29904-98-1 |
|---|---|
Formule moléculaire |
C14H8CoN2S4 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1,3-benzothiazole-2-thiolate;cobalt(2+) |
InChI |
InChI=1S/2C7H5NS2.Co/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
Clé InChI |
RYMUATUZIJMPBZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Co+2] |
Numéros CAS associés |
149-30-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


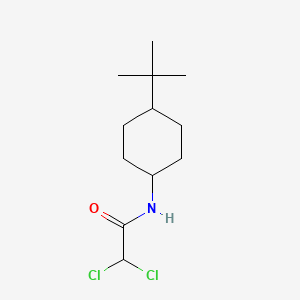
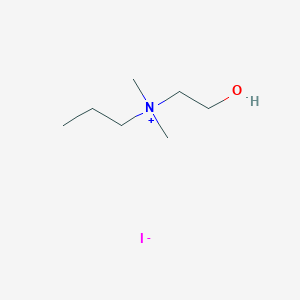
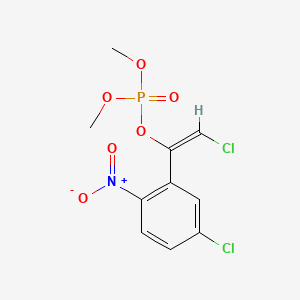
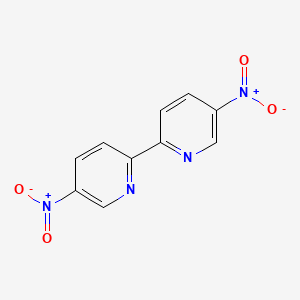
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
